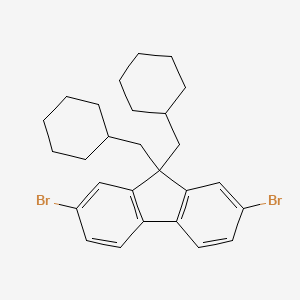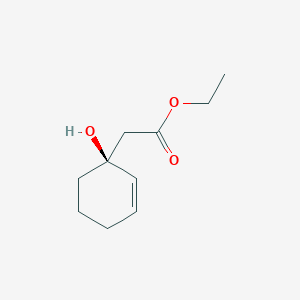![molecular formula C18H29N3O2 B12571026 N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide CAS No. 185347-50-6](/img/structure/B12571026.png)
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a propyl chain, and a phenyl ring attached to an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzylamine with 3-diethylaminopropylamine in the presence of a suitable catalyst to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-oxobutanoyl chloride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxobutanamide moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group, a propyl chain, and an oxobutanamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
185347-50-6 |
|---|---|
Molecular Formula |
C18H29N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-[[3-(diethylamino)propylamino]methyl]phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H29N3O2/c1-4-21(5-2)12-6-11-19-14-16-7-9-17(10-8-16)20-18(23)13-15(3)22/h7-10,19H,4-6,11-14H2,1-3H3,(H,20,23) |
InChI Key |
XBYZAWWIIPKLON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=C(C=C1)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
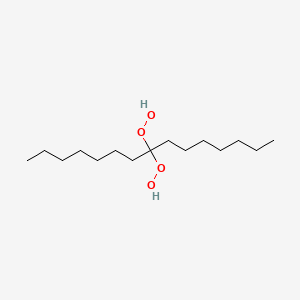
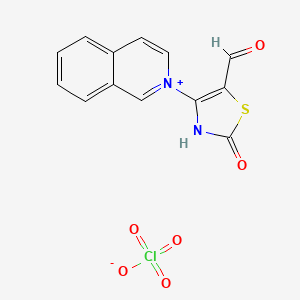
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

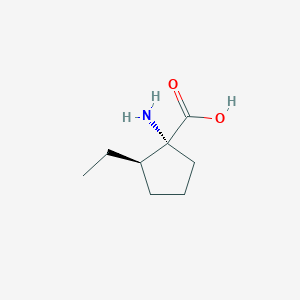
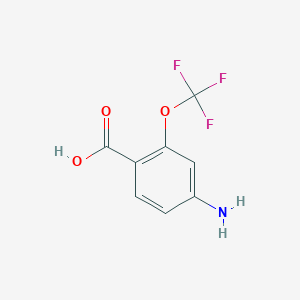

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
